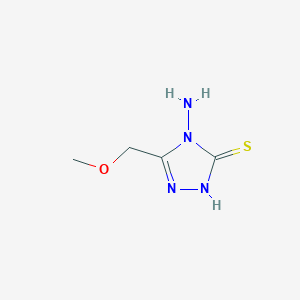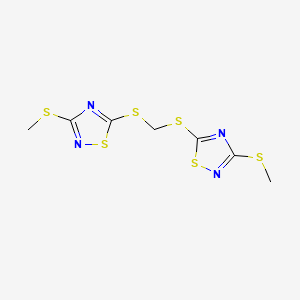
3'-O-(4,4'-dimethoxytrityl)thymidine
Overview
Description
3'-O-(4,4'-dimethoxytrityl)thymidine, commonly referred to as DMT-T, is a modified form of thymidine that is widely used in scientific research. It is synthesized using a specific method and has several unique properties that make it useful in various applications.
Scientific Research Applications
Radiosynthesis of [18F]-3′-deoxy-3′-fluorothymidine
Scientific Field
Radioanalytical and Nuclear Chemistry
Application Summary
The compound is used in the fully automated radiosynthesis of [18F]-3′-deoxy-3′-fluorothymidine ([18F]FLT), an established positron emission tomograph (PET) radiopharmaceutical used to study cell-proliferation rate in tumors .
Methods of Application
The synthesis procedure involves using 5′-O-(4,4′-dimethoxytriphenylmethyl)-2,3′-anhydro-thymidine (DMTThy) and a single neutral alumina column for purification. The [18F]FLT yield was 8.48 ± 0.93% (n = 5) in a synthesis time of 68 ± 3 min .
PET imaging study in normal rabbits showed distinct localization of [18F]FLT in organs having rapid cell division rate like bone marrow, guts and snout and the excretion was through the renal route .
Synthesis of Short 2′-Oligodeoxyribo-nucleotides
Scientific Field
Organic Chemistry
Application Summary
5′-O-(4,4′-dimethoxytrityl)thymidine is used in the stereoselective synthesis of 3′-deoxy-3′-threo-hydroxymethyl nucleoside, which can be subsequently incorporated into oligodeoxynucleotides .
Methods of Application
The synthesis involves the use of 5′-O-(4,4′-dimethoxytrityl)thymidine as a soluble support for the phosphoramidite strategy in oligonucleotide synthesis .
Results
The synthesized oligonucleotide was a pentameric 3′-TTCAT-5′ on the permethylated cyclodextrin support .
Synthesis of Oligodeoxynucleotide N3′→P5′ Phosphoramidates
Scientific Field
Biochemistry
Application Summary
This compound is used in the synthesis of oligodeoxynucleotide N3′→P5′ phosphoramidates, which are promising candidates for antisense therapeutics and diagnostic applications .
Methods of Application
The synthesis involves a phosphoramidite amine-exchange reaction in the key coupling step. An improved set of monomers that utilize a more reactive, hindered phosphoramidite is used to produce optimal yields in a single coupling step followed by oxidation .
Results
The synthesis and purification of uniformly modified N3′→P5′ phosphoramidate oligodeoxynucleotides, as well as their chimera containing phosphodiester and/or phosphorothioate linkages at predefined positions, were achieved using these new methodologies .
Antiviral and Anticancer Studies
Scientific Field
Pharmacology
Application Summary
3’-O-(4,4’-dimethoxytrityl)thymidine is used as a research tool for antiviral and anticancer studies .
Methods of Application
The compound is used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside, which can be subsequently incorporated into oligodeoxynucleotides .
Results
The results of these studies are not specified in the sources, but the compound is noted as a valuable tool in this research area .
properties
IUPAC Name |
1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(27(19-34)39-28)40-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,34H,17,19H2,1-3H3,(H,32,35,36)/t26-,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDSFNVDTHTTMK-UPRLRBBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369616 | |
| Record name | AG-H-03352 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
CAS RN |
76054-81-4 | |
| Record name | AG-H-03352 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(E)-1,2-Difluoro-2-phenylethenyl]benzene](/img/structure/B1596802.png)






